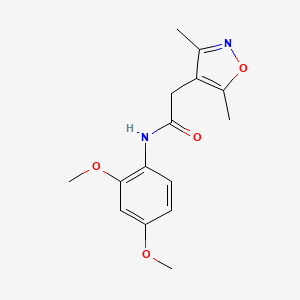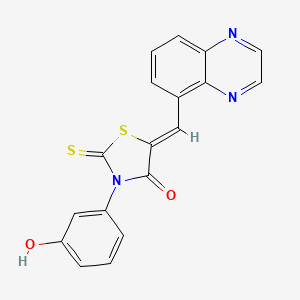amine](/img/structure/B12185066.png)
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group attached to a phenyl ring, which is further substituted with chloro, ethoxy, and methyl groups. The cyclohexylamine moiety adds to its complexity, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-chloro-2-ethoxy-4-methylphenyl with a suitable sulfonyl chloride reagent under basic conditions.
Cyclohexylamine Coupling: The intermediate is then reacted with 2-methylcyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine
- (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine
Uniqueness
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is unique due to its specific substitution pattern and the presence of the cyclohexylamine moiety
Properties
Molecular Formula |
C16H24ClNO3S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-21-15-9-12(3)13(17)10-16(15)22(19,20)18-14-8-6-5-7-11(14)2/h9-11,14,18H,4-8H2,1-3H3 |
InChI Key |
JIXAJKOWQWYONT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12184996.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12185007.png)



![4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B12185028.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B12185030.png)

![2-{2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B12185036.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12185042.png)
![[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12185051.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide](/img/structure/B12185052.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B12185054.png)
